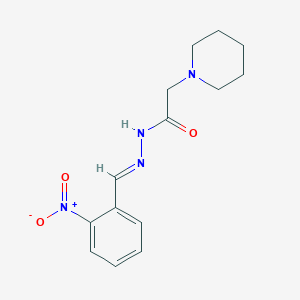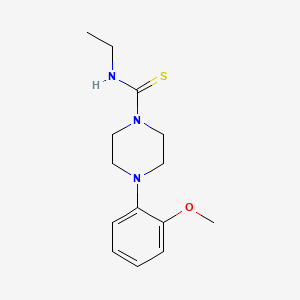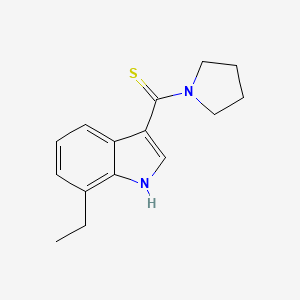
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as 7-Ethyltryptophan, is a chemical compound that belongs to the indole family. It is a synthetic tryptophan derivative that has been used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan is not well understood. However, it has been suggested that it may act as a competitive inhibitor of tryptophan. It has also been suggested that it may interact with proteins that contain tryptophan residues, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of the immune response. This suggests that 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan. One direction is the study of its potential as an anticancer agent. Further research is needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. Another direction is the study of its potential as an immunomodulatory agent. It may have potential in the treatment of autoimmune diseases and in the prevention of transplant rejection. Additionally, further research is needed to understand its mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan is a synthetic tryptophan derivative that has been used in various scientific research studies. Its unique properties make it a valuable tool for the study of protein-protein interactions, enzyme-catalyzed reactions, and the structure and function of proteins. Its potential as an anticancer and immunomodulatory agent make it an exciting area for future research.
Synthesis Methods
The synthesis of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan involves the reaction of ethyl indole-3-carboxylate with thiophosgene and pyrrolidine. The reaction takes place under mild conditions, and the final product is obtained after purification. The yield of the reaction is relatively high, making it an efficient method for the synthesis of 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan.
Scientific Research Applications
7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been used in various scientific research studies due to its unique properties. It has been used as a precursor for the synthesis of fluorescent probes, which are used to study protein-protein interactions. It has also been used as a substrate for the study of enzyme-catalyzed reactions. Additionally, 7-ethyl-3-(1-pyrrolidinylcarbonothioyl)-1H-indoleophan has been used in the study of the structure and function of proteins, particularly those that contain tryptophan residues.
properties
IUPAC Name |
(7-ethyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-11-6-5-7-12-13(10-16-14(11)12)15(18)17-8-3-4-9-17/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDACQYKRIUTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

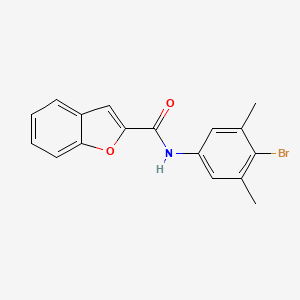
![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)


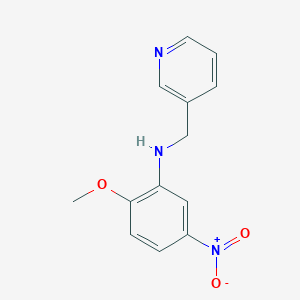
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)
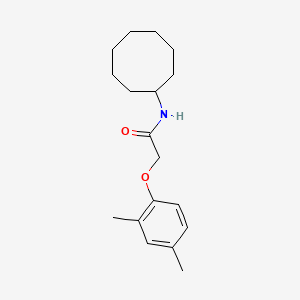
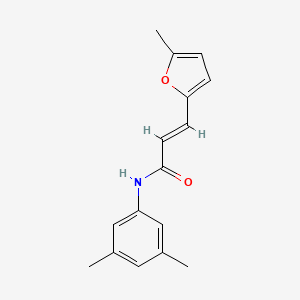
![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
